molecular formula C8H12ClN3S B2385513 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole CAS No. 877622-87-2

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole

Cat. No. B2385513
CAS RN: 877622-87-2
M. Wt: 217.72
InChI Key: BTEUUVNPSMHDEN-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole (3C4MPT) is a novel organic compound that has recently been studied for its potential applications in synthetic chemistry, biochemistry, and pharmacology. It is a member of the thiadiazole family, a group of compounds that have been studied for their interesting properties and potential applications. 3C4MPT is of particular interest due to its unique chemical structure, which is composed of a 3-chloro-4-methylpiperidine ring system connected to a 1,2,5-thiadiazole ring. This compound has been found to have a variety of applications, including its use as a synthetic intermediate, a biochemical reagent, and a potential drug target.

Scientific Research Applications

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole has been studied for its potential applications in synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, it has been used as an intermediate in the synthesis of other organic compounds. In biochemistry, it has been used as a biochemical reagent and a potential drug target. In pharmacology, it has been studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is not yet fully understood. However, it is believed to interact with certain proteins in the body, leading to changes in cellular processes. It is believed to interact with enzymes involved in the metabolism of drugs, leading to changes in the pharmacokinetics of the drugs. Additionally, it is believed to interact with proteins involved in signal transduction pathways, leading to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have an inhibitory effect on the enzyme cytochrome P450 3A4, which is involved in the metabolism of drugs. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is believed that these effects may lead to changes in the pharmacokinetics of drugs and the effects of neurotransmitters on the body.

Advantages and Limitations for Lab Experiments

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, requiring only a few steps and readily available reagents. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not water soluble and must be dissolved in an organic solvent in order to be used in experiments. Additionally, it is not very soluble in organic solvents, so it must be used in small amounts.

Future Directions

The potential future directions for 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole are numerous. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to investigate its potential as a therapeutic agent. Additionally, further research could be done to investigate its potential applications in synthetic chemistry and biochemistry. Finally, further research could be done to investigate its potential as a drug target.

Synthesis Methods

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole can be synthesized using a two-step process. The first step involves the reaction of 4-methylpiperidine-1-carboxylic acid with 3-chloro-1,2,5-thiadiazole in the presence of a base such as potassium hydroxide. This reaction produces this compound and potassium chloride as the products. The second step involves the oxidation of the thiadiazole ring with potassium permanganate in the presence of acetic acid. This reaction produces this compound as the product.

properties

IUPAC Name

3-chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c1-6-2-4-12(5-3-6)8-7(9)10-13-11-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEUUVNPSMHDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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